molecular formula C14H13NOS B245843 4-methyl-N-(2-sulfanylphenyl)benzamide

4-methyl-N-(2-sulfanylphenyl)benzamide

Cat. No.: B245843
M. Wt: 243.33 g/mol
InChI Key: OTFAATWYAGFIAF-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-sulfanylphenyl)benzamide is a benzamide derivative featuring a methyl group at the para position of the benzoyl ring and a sulfanylphenyl moiety attached to the amide nitrogen. This compound is of interest due to its role as a metabolite of 2′,2″-dithiobisbenzanilide (DTBBA), formed via glutathione (GSH)-mediated reduction in vitro and in vivo . The sulfanyl (-SH) group on the phenyl ring enables unique reactivity, such as disulfide bond formation or thiol-mediated conjugation, which may influence its pharmacokinetic and toxicological profiles.

Structurally, the compound combines lipophilic (methyl) and polar (sulfanyl) groups, balancing solubility and membrane permeability. Its molecular formula is C₁₄H₁₃NOS, with a molecular weight of 243.33 g/mol.

Properties

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

4-methyl-N-(2-sulfanylphenyl)benzamide

InChI

InChI=1S/C14H13NOS/c1-10-6-8-11(9-7-10)14(16)15-12-4-2-3-5-13(12)17/h2-9,17H,1H3,(H,15,16)

InChI Key

OTFAATWYAGFIAF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives
  • 4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide (1A) and N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide (1B) :
    These sulfonamides, synthesized from 4-methylbenzenesulfonyl chloride, exhibit distinct binding affinities to dihydropteroate synthase (DHPS), a bacterial enzyme. Compound 1A (chloro substituent) showed weaker binding (ΔG = -8.2 kcal/mol) compared to 1B (hydroxyl substituent, ΔG = -9.1 kcal/mol), suggesting polar groups enhance target interaction .
  • 4-Methyl-N-(2-nitrophenyl)benzenesulfonamide (1C) :
    The nitro group in 1C conferred moderate binding (ΔG = -8.7 kcal/mol), likely due to electron-withdrawing effects stabilizing π-π interactions with the DHPS active site .
Benzamide Derivatives with Halogen Substituents
  • N-(2-Nitrophenyl)-4-bromo-benzamide :
    This brominated analog has a larger halogen (Br) at the benzoyl para position, increasing molecular weight (MW = 349.15 g/mol) and lipophilicity. Crystallographic studies revealed two molecules per asymmetric unit, stabilized by intermolecular hydrogen bonds .
  • 4-Methyl-N-(3-(trifluoromethyl)phenyl)benzamide: The trifluoromethyl (-CF₃) group in this derivative enhances metabolic stability and potency. A retroamide modification in a related compound (3-[(1E)-...]benzamide) increased enzymatic inhibition threefold compared to non-fluorinated analogs .

Comparison Insight : The sulfanyl group in the target compound may provide a balance between electron-withdrawing (like -CF₃) and hydrogen-bonding capabilities, influencing both activity and degradation pathways.

Impact of Heterocyclic Modifications

  • 4-Methyl-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide: Incorporation of a thiadiazole ring improved molecular docking scores against therapeutic targets, with binding energies surpassing reference compounds (-10.2 kcal/mol vs. -8.5 kcal/mol) .

Comparison Insight : While the target compound lacks a heterocycle, its sulfanyl group could mimic thiol-containing cofactors in enzymes, enabling unique binding modes.

Metabolic and Structural Stability

  • N-(2-Sulfanylphenyl)benzamide/Glutathione Adduct :
    The sulfanyl group in the target compound participates in reversible disulfide exchange with GSH, forming adducts that may prolong systemic exposure or facilitate detoxification .

Data Tables

Table 1: Structural and Activity Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Biological Finding Reference
4-Methyl-N-(2-sulfanylphenyl)benzamide -CH₃ (para), -SH (ortho) 243.33 GSH adduct formation
N-(2-Hydroxyphenyl)-4-methylsulfonamide -OH (ortho) 263.30 ΔG = -9.1 kcal/mol (DHPS)
4-Methyl-N-(3-CF₃-phenyl)benzamide -CF₃ (meta) 294.28 3× potency increase
4-Methyl-N-(2-methylphenyl)benzamide -CH₃ (ortho) 225.29 clogP = 3.8

Table 2: Metabolic Pathways

Compound Metabolic Feature Implication
This compound Disulfide exchange with GSH Prolonged exposure or detoxification
N-(2-Nitrophenyl)-4-bromo-benzamide Crystallographic stability via H-bonding Enhanced shelf-life
Thiadiazole-containing benzamide High docking scores (-10.2 kcal/mol) Therapeutic potential

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